molecular formula C12H10FNO3 B11873947 2-(3-Fluoro-phenyl)-oxazole-4-carboxylic acid ethyl ester CAS No. 885272-98-0

2-(3-Fluoro-phenyl)-oxazole-4-carboxylic acid ethyl ester

Cat. No.: B11873947
CAS No.: 885272-98-0
M. Wt: 235.21 g/mol
InChI Key: AWWANHAOJCLJTD-UHFFFAOYSA-N
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Description

2-(3-Fluoro-phenyl)-oxazole-4-carboxylic acid ethyl ester is a chemical compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a fluorophenyl group attached to the oxazole ring, which is further substituted with a carboxylic acid ethyl ester group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-phenyl)-oxazole-4-carboxylic acid ethyl ester typically involves the reaction of 3-fluorobenzaldehyde with ethyl oxalyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then cyclized to form the oxazole ring. The reaction conditions often require controlled temperatures and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-phenyl)-oxazole-4-carboxylic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole-4-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens or nitrating agents can be used under controlled conditions.

Major Products Formed

    Oxidation: Oxazole-4-carboxylic acid derivatives.

    Reduction: Alcohol derivatives of the ester group.

    Substitution: Various substituted fluorophenyl-oxazole derivatives.

Scientific Research Applications

2-(3-Fluoro-phenyl)-oxazole-4-carboxylic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-phenyl)-oxazole-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s ability to bind to certain enzymes or receptors, thereby modulating their activity. The oxazole ring can also participate in hydrogen bonding and other interactions that contribute to the compound’s overall biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Fluoro-phenyl)-oxazole-4-carboxylic acid ethyl ester
  • 2-(3-Chloro-phenyl)-oxazole-4-carboxylic acid ethyl ester
  • 2-(3-Methyl-phenyl)-oxazole-4-carboxylic acid ethyl ester

Uniqueness

2-(3-Fluoro-phenyl)-oxazole-4-carboxylic acid ethyl ester is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable candidate for various applications in research and industry.

Biological Activity

2-(3-Fluoro-phenyl)-oxazole-4-carboxylic acid ethyl ester is an organic compound notable for its oxazole ring structure, which incorporates a fluorinated phenyl group and an ethyl ester functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities and pharmacological applications.

  • Molecular Formula : C12H11FNO3
  • CAS Number : 885272-98-0

The incorporation of a fluorine atom on the phenyl ring enhances the compound's lipophilicity, which may influence its biological interactions and pharmacokinetic properties. The oxazole ring contributes to the compound's overall reactivity and potential for diverse applications in pharmaceuticals.

The biological activity of this compound is primarily attributed to its interactions with specific biological targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to therapeutic effects. Preliminary studies suggest that the compound may exhibit binding affinity with targets relevant to inflammatory responses and cancer treatment.

Anticancer Activity

Recent research has indicated that compounds similar to this compound demonstrate significant anticancer properties. For example, a study evaluating various oxazole derivatives reported IC50 values ranging from 0.003 M to 0.595 M against several cancer cell lines, highlighting their potential as anticancer agents . The presence of electron-withdrawing groups (EWGs) on the aromatic ring was found to enhance biological activity, suggesting that structural modifications can significantly impact efficacy.

Compound NameIC50 (M)Cancer Cell Line
Example A0.003LXFA 629
Example B0.595MAXF 401

Inhibition Studies

Inhibition studies focusing on cyclooxygenase (COX) enzymes have shown that similar compounds exhibit selective inhibition properties, which are crucial for developing anti-inflammatory drugs. For instance, modifications in the ester or amide groups can alter potency but maintain selectivity for COX-1, demonstrating the importance of chemical structure in biological activity .

Case Studies

  • Inflammation Models : In vivo studies using models of dermal inflammation and peritonitis have shown that oxazole derivatives can effectively reduce inflammation markers, indicating their therapeutic potential in treating inflammatory diseases .
  • Cancer Treatment : A comparative analysis of various oxazole derivatives revealed that specific substitutions on the phenyl ring significantly enhanced anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest in cancer cell lines .

Properties

IUPAC Name

ethyl 2-(3-fluorophenyl)-1,3-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO3/c1-2-16-12(15)10-7-17-11(14-10)8-4-3-5-9(13)6-8/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWWANHAOJCLJTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=COC(=N1)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60695890
Record name Ethyl 2-(3-fluorophenyl)-1,3-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60695890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885272-98-0
Record name Ethyl 2-(3-fluorophenyl)-4-oxazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885272-98-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-(3-fluorophenyl)-1,3-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60695890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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